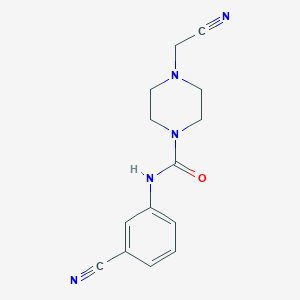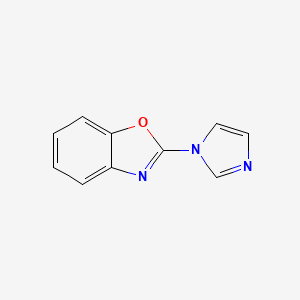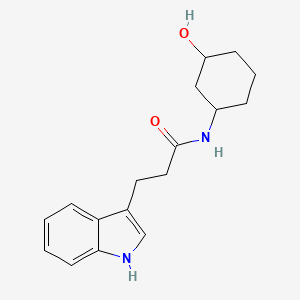![molecular formula C12H15N3O B7575904 [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol](/img/structure/B7575904.png)
[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol, also known as PEP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. PEP is a derivative of pyrazole, a heterocyclic organic compound that is commonly used in pharmaceuticals and agrochemicals. PEP has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol's mechanism of action is not fully understood, but it is thought to act by modulating various signaling pathways in cells. [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has been shown to inhibit the activity of the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival. [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has also been shown to activate the PI3K/Akt signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has been shown to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-tumor activity. [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has been shown to scavenge free radicals and protect cells from oxidative stress. [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has also been shown to inhibit the production of inflammatory cytokines, reducing inflammation in the body. Additionally, [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has been shown to induce apoptosis in tumor cells, inhibiting their growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has several advantages for use in lab experiments, including its ease of synthesis and low toxicity. [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol is also stable under a range of conditions, making it suitable for use in a variety of experiments. However, [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol's mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol's effects may vary depending on the cell type and experimental conditions used.
Orientations Futures
There are several future directions for research on [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol. One potential area of study is its use in cancer therapy, as [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has been shown to inhibit the growth of tumor cells. Further research is needed to determine the optimal dosage and delivery method for [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol in cancer therapy. Another potential area of study is [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol's use in neuroprotection, as it has been shown to protect neurons from oxidative stress. Future research could investigate the potential use of [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol's mechanism of action and its effects on different signaling pathways in cells.
Méthodes De Synthèse
[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol can be synthesized using a variety of methods, including the reaction of 1-(1H-pyrazol-5-yl)ethanone with benzyl bromide in the presence of potassium carbonate. This yields the intermediate compound 2-[1-(1H-pyrazol-5-yl)ethyl]phenylmethanol, which can be further reduced to [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol using sodium borohydride.
Applications De Recherche Scientifique
[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has been shown to inhibit the growth of tumor cells by inducing apoptosis, or programmed cell death. [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress. Additionally, [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has been studied for its potential use in immunotherapy, as it has been shown to enhance the activity of immune cells.
Propriétés
IUPAC Name |
[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9(11-6-7-13-15-11)14-12-5-3-2-4-10(12)8-16/h2-7,9,14,16H,8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQYLHVQCLQOQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1)NC2=CC=CC=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid](/img/structure/B7575827.png)

![4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B7575838.png)

![2-chloro-N-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]propanamide](/img/structure/B7575850.png)
![2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid](/img/structure/B7575858.png)



![4-[[(5-Cyanopyridin-2-yl)-methylamino]methyl]benzoic acid](/img/structure/B7575895.png)
![3-[[2-(2,4-Dichlorophenyl)acetyl]-methylamino]propanoic acid](/img/structure/B7575913.png)
![3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7575927.png)
![4-[[[1-(Difluoromethyl)imidazol-2-yl]methyl-methylamino]methyl]benzoic acid](/img/structure/B7575931.png)
![Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate](/img/structure/B7575938.png)